Metopon hydrochloride

Description

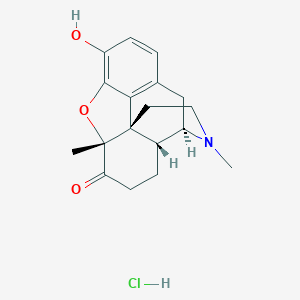

Structure

2D Structure

Properties

CAS No. |

124-92-5 |

|---|---|

Molecular Formula |

C18H22ClNO3 |

Molecular Weight |

335.8 g/mol |

IUPAC Name |

(4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |

InChI |

InChI=1S/C18H21NO3.ClH/c1-17-14(21)6-4-11-12-9-10-3-5-13(20)16(22-17)15(10)18(11,17)7-8-19(12)2;/h3,5,11-12,20H,4,6-9H2,1-2H3;1H/t11-,12+,17-,18-;/m0./s1 |

InChI Key |

IUIZPWPENLRTFZ-RNWHKREASA-N |

SMILES |

CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |

Isomeric SMILES |

C[C@]12C(=O)CC[C@@H]3[C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)C.Cl |

Canonical SMILES |

CC12C(=O)CCC3C14CCN(C3CC5=C4C(=C(C=C5)O)O2)C.Cl |

Other CAS No. |

124-92-5 |

Synonyms |

metopon metopon hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Metopon Hydrochloride: A Technical Guide to its Discovery and History

Abstract

Metopon hydrochloride, a semi-synthetic opioid analgesic, emerged from early 20th-century efforts to dissociate the potent analgesic properties of morphine from its undesirable side effects, particularly addiction. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, mechanism of action, and early clinical evaluation. The document includes structured data tables for quantitative comparison, detailed experimental protocols from cited literature, and a visual representation of its signaling pathway.

Introduction

The quest for safer and more effective pain management has been a central theme in medicinal chemistry. In the early 20th century, morphine, the primary active alkaloid in opium, was the gold standard for analgesia. However, its use was hampered by significant drawbacks, including respiratory depression, sedation, and a high potential for addiction. This spurred a concerted effort to modify the morphine molecule to enhance its therapeutic index. This compound (5-methylhydromorphone hydrochloride) was a significant outcome of this research, representing a deliberate and methodical approach to structural modification aimed at improving the pharmacological profile of opioids.

Discovery and History

Metopon was first synthesized in 1929 by Dr. Lyndon F. Small and his team at the Drug Addiction Laboratory, a precursor to the modern Laboratory of Medicinal Chemistry.[1] This research was part of a broader initiative funded by the Rockefeller Foundation and the National Research Council with the ambitious goal of developing non-addictive painkillers.[1] The synthesis of Metopon, chemically known as 5-methylhydromorphone, was a strategic attempt to alter the morphine structure to improve its therapeutic properties.[1]

Early clinical trials conducted between 1946 and 1948 demonstrated its efficacy in managing chronic pain, particularly in cancer patients.[1] These studies established an oral dosage of 6–12 mg, with an analgesic effect lasting 4–6 hours.[1] Notably, Metopon exhibited minimal respiratory depression and maintained its effectiveness in patients who had developed tolerance to other opioids.[1] A key publication by N.B. Eddy in 1949, titled "this compound: An Experiment in Clinical Evaluation," provided a detailed account of its clinical utility and solidified its place in the study of opioid pharmacology.[2]

Despite its promising profile, Metopon did not achieve widespread clinical use, largely due to the development of other synthetic opioids. However, it remains a crucial reference compound in opioid research, exemplifying the principle that targeted molecular modifications can lead to improved therapeutic agents.

Physicochemical Properties

This compound is the hydrochloride salt of Metopon, a methylated derivative of hydromorphone. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 5-methylhydromorphone hydrochloride | [3] |

| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

| Molecular Formula | C₁₈H₂₂ClNO₃ | [1] |

| Molecular Weight | 335.8 g/mol | [1] |

| CAS Number | 124-92-5 | [1][3] |

| Appearance | White crystalline powder | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Specific Rotation | [α]²⁴D -105° (c = 1) |

Synthesis and Experimental Protocols

The synthesis of Metopon (5-methylhydromorphone) is a targeted molecular modification of a precursor molecule. The primary transformation involves the stereoselective introduction of a methyl group at the C-5 position of the morphinan structure.[1]

General Synthesis Pathway

The synthesis typically starts from thebaine or hydromorphone. A common method involves the treatment of hydromorphone with a methylating agent, such as methyl iodide, in the presence of a base.[1] The stereochemistry of this methylation is critical for the pharmacological activity of the final compound.

Experimental Protocol: Synthesis of N-phenethylnorhydromorphone (A Hydromorphone Analogue)

Materials:

-

Norhydromorphone

-

Alkyl halide (e.g., phenethyl bromide)

-

Anhydrous potassium carbonate

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of norhydromorphone in anhydrous DMF is prepared.

-

An excess of anhydrous potassium carbonate and the alkyl halide are added to the solution.

-

The reaction mixture is stirred at room temperature under an inert atmosphere for a specified period (e.g., 24-48 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography to yield the desired N-alkylated hydromorphone derivative.

Note: This is a generalized protocol and specific reaction conditions may vary. The synthesis of Metopon would involve a different starting material and a specific methylation step at the C-5 position.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects primarily as a high-affinity agonist of the µ-opioid receptor (MOR).[1] It has a significantly lower affinity for the delta (δ) and kappa (κ) opioid receptors.[1][4] The binding of Metopon to the MOR initiates a cascade of intracellular events that modulate neuronal excitability and neurotransmitter release.

Upon binding to the G-protein coupled µ-opioid receptor, the following signaling pathway is activated:

-

G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).

-

Dissociation of G-protein Subunits: The Gα(i/o)-GTP and Gβγ subunits dissociate.

-

Inhibition of Adenylyl Cyclase: The Gα(i/o)-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and inhibits presynaptic voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. It also activates inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the postsynaptic neuron and decreased neuronal excitability.

The net effect of this signaling cascade is a reduction in the transmission of nociceptive signals.

References

- 1. This compound | 124-92-5 | Benchchem [benchchem.com]

- 2. This compound: an experiment in clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metopon - Wikipedia [en.wikipedia.org]

- 4. Metopon and two unique derivatives: affinity and selectivity for the multiple opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Metopon Hydrochloride: A Technical Guide for Core Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a semi-synthetic opioid analgesic, serves as a critical tool in fundamental and preclinical research. As a derivative of hydromorphone, its distinct pharmacological profile has established it as a valuable compound for investigating the intricacies of the opioid system. This technical guide provides an in-depth overview of the primary research applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Research Applications

The primary research uses of this compound are centered on its potent agonism at the µ-opioid receptor (MOR). This property makes it an invaluable tool for:

-

Elucidating Opioid Receptor Pharmacology: Metopon is instrumental in studies aimed at understanding the structure-activity relationships of opioids. Its high affinity and selectivity for the µ-opioid receptor allow researchers to probe the specific functions of this receptor subtype. By comparing the binding and functional activity of Metopon and its derivatives, scientists can identify the molecular determinants of opioid receptor binding and signaling.

-

Investigating Nociceptive Pathways: As a potent analgesic, Metopon is widely used in animal models of pain to study the mechanisms of antinociception. These studies help to unravel the complex neural circuits involved in pain perception and modulation.

-

Serving as an Analytical Reference Standard: Due to its stable and well-characterized chemical properties, this compound is utilized as a reference standard in analytical chemistry. This allows for the accurate identification and quantification of other opioids in various matrices.

-

Scaffold for Novel Drug Discovery: The chemical structure of Metopon serves as a foundation for the synthesis of novel opioid receptor ligands. Modifications to the Metopon molecule have led to the development of compounds with unique pharmacological profiles, including long-acting antagonists and biased agonists.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing a comparative overview of its in vitro and in vivo activity.

| Opioid Receptor Binding Affinities (IC50) | |

| Receptor Subtype | IC50 (nM) |

| µ-opioid receptor (MOR) | < 5[1] |

| δ-opioid receptor (DOR) | Lower affinity than MOR[1] |

| κ-opioid receptor (KOR) | Lower affinity than MOR[1] |

| In Vivo Antinociceptive Potency (ED50) | |

| Assay | ED50 (nmol, i.c.v.) |

| Mouse Warm-Water Tail-Flick | 2.0[1] |

| Comparison: Morphine Sulfate | 0.83[1] |

Key Experimental Protocols

Opioid Receptor Competition Binding Assay

This in vitro assay is used to determine the binding affinity of this compound for opioid receptors.

Methodology:

-

Membrane Preparation: Bovine striatal membranes, which are rich in opioid receptors, are prepared and homogenized in a suitable buffer (e.g., Tris-HCl).

-

Radioligand Incubation: A fixed concentration of a radiolabeled ligand selective for the µ-opioid receptor (e.g., [3H]DAMGO) is incubated with the membrane preparation.

-

Competitive Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture. This compound will compete with the radioligand for binding to the µ-opioid receptors.

-

Separation and Scintillation Counting: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is inversely proportional to the binding affinity.

Mouse Warm-Water Tail-Flick Assay

This in vivo assay is a common method to assess the analgesic properties of compounds like this compound.

Methodology:

-

Animal Acclimation: Mice are acclimated to the testing environment to minimize stress-induced analgesia.

-

Drug Administration: this compound or a vehicle control is administered to the mice, typically via intracerebroventricular (i.c.v.) injection for direct central nervous system delivery.

-

Nociceptive Stimulus: The distal portion of the mouse's tail is immersed in a warm water bath maintained at a constant temperature (e.g., 55°C).

-

Latency Measurement: The time taken for the mouse to flick its tail out of the water (tail-flick latency) is recorded. This is a measure of the nociceptive threshold. A cut-off time is established to prevent tissue damage.

-

Data Analysis: The antinociceptive effect is determined by comparing the tail-flick latencies of the Metopon-treated group to the vehicle-treated group. The dose that produces 50% of the maximum possible antinociceptive effect (ED50) is calculated.

Visualizations

Signaling Pathway of this compound at the µ-Opioid Receptor

Caption: µ-Opioid receptor signaling cascade initiated by Metopon.

Experimental Workflow for In Vivo Analgesic Testing

Caption: Workflow for assessing the analgesic effects of Metopon.

Synthesis of Metopon from Hydromorphone

Caption: Synthetic pathway from hydromorphone to Metopon.

Conclusion

This compound remains a cornerstone in opioid research, offering a potent and selective tool for dissecting the complexities of the µ-opioid receptor system. Its continued use in pharmacological and medicinal chemistry studies is essential for advancing our understanding of pain, addiction, and for the development of next-generation analgesics with improved therapeutic profiles. This guide provides a foundational resource for researchers embarking on studies involving this important compound.

References

In-Depth Technical Guide: Synthesis of Metopon Hydrochloride from Hydromorphone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metopon, chemically known as 5-methylhydromorphone, is a semi-synthetic opioid analgesic. This technical guide provides a detailed overview of the synthesis of Metopon hydrochloride from its precursor, hydromorphone. The core of this transformation involves the stereoselective methylation of the C5 position of the hydromorphone backbone, a reaction that can be achieved through a Grignard reaction. This document outlines the chemical principles, experimental protocols, and key data associated with this synthesis, intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Metopon was first synthesized in 1929 by Small and his colleagues as part of a broader effort to develop analgesics with a more favorable side-effect profile compared to morphine.[1] It is a methylated derivative of hydromorphone, and this structural modification at the C5 position has been a subject of interest in structure-activity relationship (SAR) studies of opioids. The synthesis of this compound from hydromorphone is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity.

Chemical Structures and Properties

A clear understanding of the molecular structures and properties of the starting material and the final product is fundamental to the synthesis.

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Hydromorphone | [Image of Hydromorphone structure] | C₁₇H₁₉NO₃ | 285.34 |

| Metopon | [Image of Metopon structure] | C₁₈H₂₁NO₃ | 299.37 |

| This compound | [Image of this compound structure] | C₁₈H₂₂ClNO₃ | 335.83 |

Synthetic Pathway Overview

The conversion of hydromorphone to this compound can be conceptually divided into two primary stages:

-

C5-Methylation of Hydromorphone: Introduction of a methyl group at the C5 position of the hydromorphone molecule.

-

Salt Formation: Conversion of the resulting Metopon free base into its hydrochloride salt to improve its stability and solubility.

Figure 1: Overall synthetic workflow from Hydromorphone to this compound.

Experimental Protocols

Part 1: Synthesis of Metopon (5-Methylhydromorphone) via Grignard Reaction

The key transformation in the synthesis of Metopon is the addition of a methyl group to the C5 position of hydromorphone. While direct methylation of hydromorphone is challenging, a Grignard reaction provides a viable route. This protocol is based on analogous reactions performed on structurally similar morphinans, such as the reaction of dihydrocodeinone with methylmagnesium iodide.

Reaction:

Hydromorphone + CH₃MgI (in excess) → 5-Methylhydromorphone (Metopon)

Materials:

-

Hydromorphone base

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated)

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent (Methylmagnesium Iodide):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Under an inert atmosphere, add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is characterized by the disappearance of the iodine color and the formation of a cloudy grey solution.

-

Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Hydromorphone:

-

In a separate flame-dried flask, dissolve hydromorphone base in anhydrous THF.

-

Cool the hydromorphone solution in an ice bath.

-

Slowly add the freshly prepared Grignard reagent to the hydromorphone solution via a cannula or dropping funnel under an inert atmosphere. An excess of the Grignard reagent is typically required.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours under "forcing conditions" to drive the reaction to completion. The exact duration should be determined by reaction monitoring (e.g., by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to decompose the excess Grignard reagent and the magnesium alkoxide intermediate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or chloroform.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude Metopon base.

-

The crude product can be purified by column chromatography on silica gel.

-

Part 2: Conversion of Metopon Base to this compound

To obtain the more stable and water-soluble salt, the Metopon free base is converted to its hydrochloride salt.

Reaction:

Metopon + HCl → this compound

Materials:

-

Metopon base

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

-

Anhydrous ethanol or isopropanol

Procedure:

-

Dissolve the purified Metopon base in a minimal amount of anhydrous ethanol or isopropanol.

-

To this solution, add a stoichiometric amount of hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous ether to remove any residual impurities.

-

Dry the this compound product under vacuum.

Quantitative Data

| Parameter | Hydromorphone | Metopon | This compound |

| Molecular Formula | C₁₇H₁₉NO₃ | C₁₈H₂₁NO₃ | C₁₈H₂₂ClNO₃ |

| Molecular Weight ( g/mol ) | 285.34 | 299.37 | 335.83 |

| Melting Point (°C) | ~266-267 (decomposes) | 243-245 | ~315-318 (decomposes) |

| Typical Reaction Yield (C5-Methylation) | - | Not explicitly reported for hydromorphone, variable for analogous reactions | - |

| Typical Reaction Yield (Salt Formation) | - | - | >90% (typical for similar alkaloid salt formations) |

Note: Specific yield for the Grignard reaction on hydromorphone is not well-documented in publicly available literature and would need to be determined empirically.

Visualization of the Synthetic Pathway

Figure 2: Chemical reaction scheme for the synthesis of this compound from Hydromorphone.

Conclusion

This technical guide provides a framework for the synthesis of this compound from hydromorphone. The key transformation relies on a Grignard reaction for the C5-methylation, a method inferred from studies on analogous morphinan structures. While the general principles are outlined, the optimization of reaction conditions, particularly for the Grignard step, is crucial for achieving high yields and purity. This document serves as a foundational resource for researchers and professionals engaged in the synthesis and development of novel opioid analgesics. Further empirical investigation is recommended to refine the specific parameters of the experimental protocols.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Metopon Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a semi-synthetic opioid analgesic, is a derivative of hydromorphone. First synthesized in 1929, it was developed in an effort to create a potent analgesic with a more favorable side-effect profile compared to morphine, particularly concerning sedation and addiction potential.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, details on its mechanism of action, and outlines key experimental protocols for its analysis. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of Metopon. Its fundamental properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | [1][2] |

| Synonyms | 5-Methyldihydromorphinone hydrochloride, Metopon HCl | [2][3] |

| CAS Number | 124-92-5 | [1][4][5][6] |

| Molecular Formula | C₁₈H₂₂ClNO₃ | [1][2][6] |

| Molecular Weight | 335.83 g/mol | [1][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Decomposes at 315-318 °C (in an evacuated tube) | [4] |

| Solubility | Freely soluble in water; Sparingly soluble in alcohol; Slightly soluble in chloroform; Very slightly soluble in ether; Insoluble in benzene. | [4] |

| pH of 1% Aqueous Solution | ~5.0 | [4] |

| Optical Rotation | [α]D²⁴ -105° (c=1) | [4] |

Mechanism of Action and Signaling Pathway

This compound primarily exerts its analgesic effects as a potent agonist of the µ-opioid receptor (MOR).[7] The binding of Metopon to the MOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

The activation of the MOR by Metopon leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunit inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx. The combination of these effects decreases the likelihood of neurotransmitter release, thereby dampening the transmission of pain signals.

Prolonged activation of the MOR can lead to receptor desensitization and internalization, a process mediated by G-protein receptor kinases (GRKs) and β-arrestin.

Experimental Protocols

This section outlines general methodologies for the analysis of this compound. These protocols are intended as a guide and may require optimization for specific applications.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of this compound and for monitoring its stability.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in a ratio of approximately 30:70 (v/v).[1] The exact ratio should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 220 nm.[1]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the linear range of the assay.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: The purity of the sample can be determined by comparing the peak area of the main peak in the sample chromatogram to the peak area of the reference standard. Impurities can be quantified based on their peak areas relative to the main peak.

References

Pharmacological Profile of Metopon Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride (5-methylhydromorphone hydrochloride) is a semi-synthetic opioid analgesic first synthesized in 1929.[1] It is a derivative of hydromorphone and was developed with the aim of creating an analgesic with a more favorable side-effect profile compared to morphine. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating available data on its mechanism of action, receptor binding characteristics, pharmacokinetics, and pharmacodynamics. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and opioid pharmacology.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (4R,4aR,7aR,12bS)-9-hydroxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride |

| Molecular Formula | C₁₈H₂₂ClNO₃ |

| Molecular Weight | 335.8 g/mol |

| CAS Number | 124-92-5 |

| Appearance | Crystalline solid |

Mechanism of Action

This compound exerts its analgesic effects primarily as an agonist at the µ-opioid receptor (MOR).[1] Like other opioid agonists, its binding to MORs, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions result in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately dampening the transmission of nociceptive signals.

Signaling Pathway of µ-Opioid Receptor Activation

The binding of this compound to the µ-opioid receptor triggers a complex intracellular signaling cascade. The diagram below illustrates the key downstream pathways involved.

References

Metopon Hydrochloride: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a semi-synthetic opioid analgesic, is a methylated derivative of hydromorphone. Understanding its interaction with opioid receptors is fundamental to elucidating its pharmacological profile, including its analgesic efficacy and potential side effects. This technical guide provides an in-depth overview of the receptor binding affinity of this compound, with a focus on its interaction with the mu (µ), delta (δ), and kappa (κ) opioid receptors. This document summarizes key quantitative binding data, details relevant experimental methodologies, and provides visual representations of associated pathways and workflows.

Receptor Binding Affinity of this compound

This compound exhibits a high affinity and selectivity for the µ-opioid receptor. The available data from competitive binding assays consistently demonstrate its potent displacement of µ-selective radioligands.

Quantitative Binding Data

The following table summarizes the reported binding affinity values for this compound at the three primary opioid receptors. It is important to note that direct comparative data from a single study for all three receptor types is limited in the public domain. The data presented here is compiled from multiple sources to provide a comprehensive overview.

| Compound | Receptor Subtype | Reported Affinity (IC₅₀ or Kᵢ) | Species/Tissue | Radioligand | Reference |

| Metopon | µ (mu) | IC₅₀ < 5 nM | Bovine Striatal Membranes | [³H][D-Ala², N-MePhe⁴, Gly-ol]-enkephalin ([³H]DAMGO) | [1] |

| Metopon | µ (mu) | Kᵢ = 20.7 ± 3.1 nM | Rat Brain Membranes | Not Specified | [2] |

| Metopon | δ (delta) | Lower Affinity (Specific value not reported) | Bovine Striatal Membranes | Not Specified | [1] |

| Metopon | κ (kappa) | Lower Affinity (Specific value not reported) | Bovine Striatal Membranes | Not Specified | [1] |

| 14-Methoxymetopon (derivative) | µ (mu) | Kᵢ = 0.43 nM | Rat Brain Membranes | [³H]14-Methoxymetopon | [3] |

| 14-Methoxymetopon (derivative) | δ (delta) | Weaker Inhibitor | Rat Brain Membranes | [³H]14-Methoxymetopon | [3] |

| 14-Methoxymetopon (derivative) | κ (kappa) | Weaker Inhibitor | Rat Brain Membranes | [³H]14-Methoxymetopon | [3] |

Experimental Protocols

The determination of receptor binding affinity is typically achieved through in vitro radioligand binding assays. These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor.

Key Experiment: Competitive Radioligand Binding Assay for µ-Opioid Receptor Affinity

This protocol is based on the methodology described for determining the µ-opioid receptor affinity of Metopon.[1]

1. Membrane Preparation:

-

Bovine striatal tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the opioid receptors.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

-

Aliquots of the membrane preparation are incubated in assay tubes.

-

Each tube contains:

-

A fixed concentration of the µ-selective radioligand, [³H]DAMGO (e.g., 0.25 nM).[1]

-

Varying concentrations of the unlabeled competitor, this compound.

-

Assay buffer to reach the final volume.

-

-

For determining non-specific binding, a separate set of tubes is prepared containing the radioligand and a high concentration of a non-radiolabeled, potent opioid agonist (e.g., naloxone).

-

The tubes are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

5. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting dose-response curve.

-

The Kᵢ (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Opioid Receptor Signaling Pathway

The binding of an opioid agonist, such as Metopon, to the µ-opioid receptor initiates a cascade of intracellular events. This diagram illustrates the canonical G-protein coupled signaling pathway.

References

The Structure-Activity Relationship of Metopon Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metopon hydrochloride, a semi-synthetic opioid analgesic, represents a significant scaffold in the ongoing quest for potent pain relievers with improved safety profiles. As a derivative of hydromorphone, its unique structural modifications provide a compelling case study in the principles of medicinal chemistry and opioid pharmacology. This technical guide delves into the core structure-activity relationships (SAR) of Metopon and its analogs, offering a comprehensive overview of the key molecular determinants for its biological activity. By examining the interplay between chemical structure and pharmacological effect, this document aims to provide researchers and drug development professionals with a detailed understanding of the critical features governing the efficacy and selectivity of this class of compounds.

Core Structure and Key Pharmacological Features

Metopon (5-methylhydromorphone) is a morphinan derivative characterized by a pentacyclic structure.[1] Its analgesic properties are primarily mediated through its activity as an agonist at the µ-opioid receptor (MOR).[1] A key distinguishing feature of Metopon compared to morphine is its reportedly reduced propensity to cause sedation, nausea, and respiratory depression, alongside a slower development of tolerance.[1]

The fundamental SAR of the morphinan scaffold dictates that specific structural elements are crucial for opioid receptor interaction. These include the phenolic hydroxyl group at C3, the protonated nitrogen atom at N17, and the stereochemistry of the molecule.[2] Modifications to this core structure, particularly at the C5 and C14 positions, have been extensively explored to modulate the pharmacological profile of Metopon and its analogs.

Structure-Activity Relationship Analysis

The exploration of Metopon's SAR has largely focused on substitutions at the C5 and C14 positions of the morphinan skeleton. These modifications have been shown to significantly influence binding affinity at opioid receptors and in vivo analgesic potency.

The Significance of the 5-Methyl Group

The introduction of a methyl group at the C5 position is the defining structural feature of Metopon. This modification has been shown to have a nuanced effect on its pharmacological profile. While the 5-methyl group can sometimes lead to a decrease in antinociceptive potency compared to its non-methylated counterparts, it does not significantly impact in vitro biological activities.[3] The presence of this group is thought to contribute to the improved side-effect profile observed with Metopon.[1]

Impact of Substitutions at the 14-Position

The C14 position of the morphinan ring has proven to be a critical locus for modulating the activity of Metopon analogs. Introduction of various alkoxy and other substituents at this position has led to the development of compounds with remarkably high potency.

The synthesis and evaluation of 14-alkoxy substituted morphinan-6-ones have been a fruitful area of research.[3][4] These modifications have a profound impact on the interaction with opioid receptors.[3] For instance, the introduction of a 14-phenylpropoxy group in 14-methoxymetopon resulted in 14-phenylpropoxymetopon (PPOM), a compound with exceptionally high analgesic potency, surpassing that of etorphine.[1][5]

The nature and length of the substituent at position 14 are critical determinants of opioid receptor binding affinity.[3] Many of these 14-alkoxy analogs exhibit subnanomolar binding affinities for the µ-opioid receptor and act as potent agonists.[3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro receptor binding affinities (Ki) and in vivo analgesic potencies (ED50) for Metopon and a selection of its key analogs. This data provides a quantitative basis for understanding the SAR of this class of compounds.

| Compound | R5 | R14 | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Analgesic Potency (ED50, mg/kg, s.c., tail-flick) | Reference |

| Metopon | CH3 | H | <5 | Lower Affinity | Lower Affinity | 2.0 (nmol, i.c.v.) | [6] |

| 14-Methoxymetopon | CH3 | OCH3 | High Affinity | Lower Affinity | Lower Affinity | High Potency | [3] |

| 14-Phenylpropoxymetopon (PPOM) | CH3 | O(CH2)3Ph | High Affinity | High Affinity | High Affinity | Extremely High Potency | [1] |

| Morphine | H | H | 0.83 (nmol, i.c.v.) | - | - | 0.83 (nmol, i.c.v.) | [6] |

Note: This table is a representative summary. For more detailed data, please refer to the cited literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments commonly cited in the SAR studies of Metopon and its analogs.

Opioid Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for different opioid receptors.

Protocol:

-

Membrane Preparation: Brain tissue (e.g., from rodents) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

-

Competition Binding: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the opioid receptor of interest (e.g., [3H]DAMGO for the µ-opioid receptor) at a fixed concentration.

-

Incubation: A range of concentrations of the test compound (e.g., Metopon or its analogs) are added to compete with the radioligand for binding to the receptors.

-

Separation: After incubation (e.g., 60 minutes at 25°C), the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Mouse Warm-Water Tail-Flick Assay

This in vivo assay is a common method to assess the analgesic (antinociceptive) effect of a compound.

Protocol:

-

Animal Acclimatization: Mice are allowed to acclimatize to the testing environment.

-

Baseline Latency: The baseline tail-flick latency is determined by immersing the distal portion of the mouse's tail in a warm water bath (typically 52-55°C). The time taken for the mouse to flick its tail out of the water is recorded. A cut-off time is set to prevent tissue damage.

-

Compound Administration: The test compound is administered to the mice, typically via subcutaneous (s.c.) or intracerebroventricular (i.c.v.) injection.

-

Post-Treatment Latency: At specific time points after compound administration, the tail-flick latency is measured again.

-

Data Analysis: The analgesic effect is quantified as the increase in tail-flick latency compared to the baseline. The dose of the compound that produces a 50% maximal possible effect (ED50) is calculated.

[35S]GTPγS Functional Assay

This in vitro functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the µ-opioid receptor.

Protocol:

-

Membrane Preparation: Similar to the receptor binding assay, cell membranes expressing the opioid receptor of interest are prepared.

-

Assay Components: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

-

G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The binding of [35S]GTPγS is therefore a measure of receptor activation.

-

Separation and Quantification: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide, typically by filtration. The amount of bound radioactivity is quantified.

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are initiated by its binding to and activation of the µ-opioid receptor, which triggers a cascade of intracellular signaling events. A typical SAR study for a novel opioid compound involves a systematic workflow from chemical synthesis to in vivo evaluation.

Caption: µ-Opioid Receptor Signaling Pathway Activated by Metopon.

Caption: A Typical Experimental Workflow for Opioid SAR Studies.

Conclusion

The structure-activity relationship of this compound and its analogs provides a compelling illustration of how targeted chemical modifications can profoundly influence pharmacological activity. The C5 and C14 positions have been identified as key hotspots for tuning the potency and selectivity of these morphinan-based opioids. The data presented in this guide underscore the importance of a multi-faceted approach, integrating chemical synthesis, in vitro pharmacology, and in vivo assessment, to advance the development of novel analgesics. A thorough understanding of the SAR of Metopon and its derivatives will continue to inform the rational design of future pain therapeutics with enhanced efficacy and improved safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 14-Phenylpropoxymetopon - Wikipedia [en.wikipedia.org]

- 6. SAR Matrices Enable Discovery of Mixed Efficacy μ-Opioid Receptor Agonist Peptidomimetics with Simplified Structures through an Aromatic-Amine Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of Metopon Hydrochloride and Morphine: Early Studies Revisited

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a methylated derivative of hydromorphone, emerged from early 20th-century research aimed at developing safer and more effective analgesics than morphine. Synthesized in 1929 by Dr. Lyndon F. Small and his team, Metopon was part of a broader effort to dissociate the potent analgesic properties of opioids from their undesirable side effects, such as respiratory depression and addiction.[1] This technical guide provides an in-depth analysis of the early comparative studies of this compound and morphine, presenting available quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and workflows.

Core Comparative Data

Early clinical and pharmacological studies sought to quantify the therapeutic and adverse profiles of this compound relative to the well-established opioid, morphine. The following tables summarize the key quantitative findings from this initial research.

Table 1: Comparative Analgesic Potency

| Parameter | This compound | Morphine | Source |

| Analgesic Potency Ratio (oral) | 2 | 1 | Inferred from qualitative descriptions |

| Duration of Analgesia (oral) | Longer-acting | Standard | [1] |

Note: Quantitative data from early studies is sparse in the readily available literature. The potency ratio is an estimation based on qualitative statements of increased efficacy.

Table 2: Profile of Acute Side Effects

| Side Effect | This compound | Morphine | Source |

| Nausea | Lower tendency | Higher incidence | [1] |

| Respiratory Depression | Lower tendency | Higher incidence | [1] |

| Sedation | Present | Present | Inferred from general opioid pharmacology |

| Constipation | Present | Present | Inferred from general opioid pharmacology |

Experimental Protocols of Early Comparative Studies

The following sections detail the likely methodologies employed in the initial evaluations of this compound against morphine, based on standard pharmacological practices of the era.

Animal Models for Analgesia Assessment

-

Hot-Plate Test: To assess the analgesic effect on thermal pain, mice or rats were placed on a heated surface (typically 55°C). The latency to a response (e.g., jumping, licking paws) was measured before and after drug administration. A longer latency period indicated a greater analgesic effect.

-

Tail-Flick Test: This method also evaluated the response to thermal pain. A focused beam of light was directed onto the animal's tail, and the time taken to "flick" the tail away from the heat source was recorded. An increased flick latency post-drug administration signified analgesia.

-

Writhing Test: To assess visceral pain, an irritant (e.g., acetic acid) was injected intraperitoneally into mice. The number of "writhes" (a specific stretching posture) was counted over a set period. A reduction in the number of writhes after drug administration indicated an analgesic effect.

Clinical Evaluation in Human Subjects

Early clinical trials likely involved postoperative patients or individuals with chronic pain, such as that arising from cancer.

-

Pain Intensity Scales: Patients would have been asked to rate their pain intensity at regular intervals following the administration of either this compound or morphine. While modern visual analog scales were not in use, categorical scales (e.g., "no pain," "slight pain," "moderate pain," "severe pain") would have been employed.

-

Side Effect Monitoring: The incidence and severity of side effects such as nausea, vomiting, sedation, and changes in respiratory rate were systematically recorded by clinical staff.

-

Blinding and Randomization: To minimize bias, it is probable that these studies employed a single- or double-blind design, where either the patient or both the patient and the investigator were unaware of which drug was being administered. Patients would have been randomly assigned to receive either Metopon or morphine.

Visualizing the Mechanisms and Processes

Opioid Receptor Signaling Pathway

The analgesic and side effects of both this compound and morphine are primarily mediated through the µ-opioid receptor, a G-protein coupled receptor. The following diagram illustrates the canonical signaling cascade initiated upon agonist binding.

Caption: µ-Opioid receptor signaling cascade.

Experimental Workflow for Comparative Analysis

The logical flow of early comparative studies would have followed a structured path from preclinical animal models to clinical trials in humans.

Caption: Comparative drug evaluation workflow.

Conclusion

The early investigations into this compound positioned it as a potentially superior analgesic to morphine, exhibiting a favorable profile with a reduced tendency for nausea and respiratory depression.[1] While the available historical records lack the detailed quantitative data and rigorous statistical analysis characteristic of modern clinical trials, the qualitative evidence strongly suggested a therapeutic advantage. These foundational studies were crucial in establishing the principle that targeted chemical modifications of the morphine scaffold could indeed refine the pharmacological properties of opioids, a concept that continues to drive research in analgesic drug development today. Further archival research into the full publications from this era would be invaluable for a more complete quantitative comparison.

References

Metopon Hydrochloride: A Technical Guide to its DEA Schedule II Classification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a semi-synthetic opioid analgesic, is classified as a Schedule II controlled substance by the U.S. Drug Enforcement Administration (DEA). This classification signifies that while it has an accepted medical use, it also possesses a high potential for abuse, which may lead to severe psychological or physical dependence. This technical guide provides an in-depth analysis of the pharmacological data, experimental methodologies, and underlying signaling pathways that form the basis for Metopon's scheduling.

Pharmacological Profile of this compound

Metopon, chemically known as 5-methylhydromorphone hydrochloride, is a derivative of hydromorphone. Its pharmacological activity is primarily mediated through its interaction with the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the interaction of Metopon with opioid receptors and its in vivo analgesic effects.

| Parameter | Value | Receptor/Assay | Reference |

| IC50 | < 5 nM | µ-opioid receptor (bovine striatal membranes) | McLaughlin et al., 1995 |

| Receptor Selectivity | High for µ-opioid receptor; lower for δ- and κ-opioid receptors | Opioid receptor binding assays | McLaughlin et al., 1995 |

Table 1: In Vitro Receptor Binding Affinity of Metopon

| Parameter | Value | Test | Species | Route of Administration | Reference |

| ED50 (Antinociception) | 2.0 nmol | Mouse warm-water tail-flick assay (55°C) | Mouse | Intracerebroventricular (i.c.v.) | McLaughlin et al., 1995 |

| Comparison | Morphine ED50 = 0.83 nmol | Mouse warm-water tail-flick assay (55°C) | Mouse | Intracerebroventricular (i.c.v.) | McLaughlin et al., 1995 |

Table 2: In Vivo Analgesic Potency of Metopon

Experimental Protocols

The data presented above are derived from standard and well-validated experimental protocols in pharmacology. Below are detailed methodologies representative of those used to characterize this compound.

Radioligand Binding Assay for µ-Opioid Receptor Affinity

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

-

Tissue Preparation: Bovine striatal membranes, a rich source of µ-opioid receptors, are prepared through a process of homogenization and centrifugation to isolate the membrane fraction.

-

Radioligand: A radiolabeled ligand with high affinity and selectivity for the µ-opioid receptor, such as [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin), is used.

-

Competition Assay: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Metopon).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This value is inversely proportional to the binding affinity of the test compound.

Mouse Warm-Water Tail-Flick Assay for Analgesic Potency

This in vivo assay is a common method to assess the analgesic efficacy of opioid compounds.

-

Animal Model: Male ICR mice are typically used for this assay.

-

Acclimation: Animals are acclimated to the testing environment and gentle handling to minimize stress-induced analgesia.

-

Baseline Latency: The baseline latency for each mouse to flick its tail in response to a noxious thermal stimulus (e.g., immersion in 55°C water) is determined before drug administration. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

-

Drug Administration: Metopon or a reference compound like morphine is administered, typically via the intracerebroventricular (i.c.v.) route to directly assess its central effects.

-

Post-Treatment Latency: At various time points after drug administration, the tail-flick latency is re-measured.

-

Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100. The dose of the drug that produces a 50% effect (ED50) is then calculated from the dose-response curve.

Rationale for DEA Schedule II Classification

The scheduling of this compound into Schedule II is based on a comprehensive evaluation of its pharmacological profile and its potential for abuse and dependence, which is characteristic of potent µ-opioid receptor agonists.

Abuse Liability Assessment

-

Self-Administration Studies: In this model, animals are trained to perform a specific action (e.g., press a lever) to receive an infusion of a drug. Drugs that are readily self-administered by animals, such as morphine and other µ-opioid agonists, are considered to have a high potential for abuse. Given Metopon's potent µ-opioid agonist activity, it is highly probable that it would be self-administered in such models.

-

Conditioned Place Preference (CPP): This paradigm assesses the rewarding properties of a drug. Animals are administered the drug in a specific environment and a placebo in a different environment. If the drug has rewarding effects, the animals will spend significantly more time in the drug-paired environment. Potent µ-opioid agonists typically induce a strong conditioned place preference.

The high affinity and potency of Metopon at the µ-opioid receptor, which is the primary target for opioids of abuse like morphine and heroin, strongly suggests a similar potential for producing euphoria and reward, key drivers of abuse.

Signaling Pathways and Experimental Workflows

The interaction of this compound with the µ-opioid receptor initiates a cascade of intracellular signaling events that lead to its analgesic effects, but also to the development of tolerance and dependence with chronic use.

µ-Opioid Receptor Signaling Pathway

Caption: µ-Opioid receptor signaling cascade initiated by Metopon.

Experimental Workflow for Abuse Liability Assessment

Caption: Workflow for assessing the abuse liability of a new opioid compound.

Conclusion

The classification of this compound as a DEA Schedule II substance is a direct reflection of its potent agonist activity at the µ-opioid receptor. This high affinity and in vivo potency, comparable to that of morphine, confer significant analgesic properties but also a substantial risk for abuse and the development of physical and psychological dependence. The experimental data, derived from established pharmacological assays, provide a clear and quantitative basis for this regulatory determination. For researchers and drug development professionals, a thorough understanding of these principles is essential when working with and developing novel opioid-based therapeutics.

An In-Depth Technical Guide to Metopon Hydrochloride for Cancer Pain Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metopon hydrochloride, a semi-synthetic opioid analgesic, presents a compelling subject for cancer pain research due to its distinct pharmacological profile. As a derivative of hydromorphone, Metopon (5-methylhydromorphone hydrochloride) primarily exerts its analgesic effects through potent agonism at the µ-opioid receptor. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, receptor binding affinity, in vivo potency, and relevant experimental protocols. The document aims to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic strategies for the management of cancer-related pain.

Introduction

Cancer pain remains a significant clinical challenge, necessitating the development of more effective and safer analgesic agents. Opioids are the cornerstone of moderate to severe cancer pain management; however, their use is often limited by adverse effects such as respiratory depression, constipation, and the potential for tolerance and dependence. This compound, a derivative of hydromorphone, has demonstrated high affinity for the µ-opioid receptor and potent antinociceptive effects in preclinical studies.[1] This guide delves into the technical details of this compound's pharmacology, providing a basis for its further investigation as a potential therapeutic for cancer pain.

Mechanism of Action and Pharmacology

This compound is a potent µ-opioid receptor (MOR) agonist.[1] Its primary mechanism of action involves binding to and activating MORs, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[2] Activation of MORs leads to a cascade of intracellular signaling events that ultimately result in analgesia.

Opioid Receptor Binding Affinity

For comparison, the binding affinities (Ki) of other common opioids at the human recombinant µ-opioid receptor are presented in the table below.

| Compound | µ-Opioid Receptor Ki (nM) |

| Metopon | IC50 < 5 nM[1] |

| 14-Methoxymetopon | 0.43[3] |

| Morphine | 1.168[4] |

| Hydromorphone | 0.3654[4] |

| Oxycodone | 25.87[4] |

| Fentanyl | 1.346[4] |

| Methadone | 3.378[4] |

| Data compiled from multiple sources.[1][3][4] |

In Vivo Analgesic Potency

Preclinical studies have demonstrated the potent antinociceptive effects of Metopon. In the mouse 55°C warm-water tail-flick assay, intracerebroventricular (i.c.v.) administration of Metopon produced a dose-dependent analgesic effect.[1]

| Compound | ED50 (nmol, i.c.v.) in Mouse Tail-Flick Assay |

| Morphine sulfate | 0.83[1] |

| Metopon | 2.0[1] |

| Data from McLaughlin et al., 1995.[1] |

The analgesic effect of Metopon is mediated by the µ-opioid receptor, as it is blocked by the µ-selective antagonist β-funaltrexamine, but not by δ or κ-selective antagonists.[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as its half-life, bioavailability, and metabolism, are not extensively reported in the available literature. However, as a derivative of hydromorphone, it is likely to share some pharmacokinetic properties with its parent compound. Hydromorphone has an elimination half-life of approximately 2.64 hours in humans and is metabolized in the liver, primarily to hydromorphone-3-glucuronide.[5][6] Further research is needed to fully characterize the pharmacokinetic profile of Metopon.

Signaling Pathways

Activation of the µ-opioid receptor by an agonist like Metopon initiates a series of intracellular signaling events. The canonical pathway involves the coupling of the receptor to inhibitory G proteins (Gi/Go), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels. These actions result in neuronal hyperpolarization and a reduction in neurotransmitter release, which underlies the analgesic effect.

G Protein-Biased and β-Arrestin-Biased Agonism

Recent research has highlighted the concept of biased agonism at GPCRs, where a ligand can preferentially activate either the G protein-dependent signaling pathway or the β-arrestin-dependent pathway.[7] The G protein pathway is primarily associated with analgesia, while the β-arrestin pathway is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[8]

Whether this compound acts as a biased agonist has not been explicitly studied in the available literature. Morphine is generally considered an unbiased or slightly G protein-biased agonist, while some novel opioids have been specifically designed to be highly G protein-biased with the aim of improving their safety profile.[9][10] Further investigation into the signaling profile of Metopon could reveal a potential for a favorable therapeutic window.

Caption: Simplified µ-opioid receptor signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Opioid Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays used to determine the affinity of a compound for opioid receptors.

Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue).

-

Radioligand specific for the receptor subtype (e.g., [3H]-DAMGO for µ, [3H]-DPDPE for δ, [3H]-U69,593 for κ).

-

This compound.

-

Non-specific binding competitor (e.g., naloxone).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

For determination of non-specific binding, add a high concentration of naloxone to a separate set of tubes.

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of Metopon that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for an in vitro opioid receptor binding assay.

In Vivo Analgesic Assay: Tail-Flick Test

This protocol describes a common method for assessing the analgesic efficacy of a compound in rodents.

Objective: To determine the analgesic potency (ED50) of this compound in a model of acute thermal pain.

Materials:

-

Male ICR mice.

-

This compound.

-

Vehicle control (e.g., saline).

-

Tail-flick apparatus with a radiant heat source.

-

Animal restrainers.

Procedure:

-

Habituate the mice to the experimental setup and handling for several days prior to testing.

-

On the day of the experiment, determine the baseline tail-flick latency for each mouse by placing the distal portion of the tail over the radiant heat source and measuring the time until the tail is withdrawn. A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.

-

Administer this compound or vehicle via the desired route (e.g., intracerebroventricular, subcutaneous, or intraperitoneal).

-

At various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the tail-flick latency.

-

Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Construct a dose-response curve by plotting the %MPE against the log of the dose of this compound.

-

Determine the ED50 value (the dose that produces 50% of the maximum possible effect) from the dose-response curve using non-linear regression analysis.

Caption: Experimental workflow for the in vivo tail-flick test.

This compound in Cancer Pain Models

While this compound has demonstrated potent antinociceptive effects in acute pain models, its efficacy in preclinical models of cancer pain has not been extensively reported in the available literature. Given the complex nature of cancer pain, which often involves inflammatory, neuropathic, and nociceptive components, further research in this area is warranted. Animal models of cancer pain, such as those involving the implantation of tumor cells into the femur or tibia of rodents, could be utilized to evaluate the effectiveness of Metopon in alleviating cancer-induced bone pain.[11]

Future Directions and Conclusion

This compound remains a promising but understudied opioid analgesic. Its high affinity for the µ-opioid receptor and potent antinociceptive effects suggest its potential utility in the management of severe pain, including cancer pain. However, several key areas require further investigation:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: A thorough characterization of Metopon's absorption, distribution, metabolism, and excretion is essential for its clinical development.

-

Efficacy in Cancer Pain Models: Studies in relevant preclinical models of cancer pain are needed to confirm its analgesic efficacy in this specific context.

-

Biased Agonism: Investigation into the G protein versus β-arrestin signaling profile of Metopon could reveal a potentially favorable side-effect profile.

References

- 1. Metopon and two unique derivatives: affinity and selectivity for the multiple opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jpps.umin.jp [jpps.umin.jp]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and bioavailability of hydromorphone following intravenous and oral administration to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High bioavailability, short half-life, and metabolism into hydromorphone-3-glucuronide following single intramuscular and intravenous administration of hydromorphone hydrochloride to great horned owls (Bubo virginianus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biased Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Metopon Hydrochloride In Vivo Studies in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metopon hydrochloride, a derivative of morphine, is a potent opioid analgesic. This document provides detailed application notes and protocols for conducting in vivo studies in mice to evaluate the efficacy, mechanism of action, safety profile, and pharmacokinetic properties of this compound. The protocols are based on established methodologies and published data where available.

I. Efficacy and Mechanism of Action

This compound exerts its analgesic effects primarily through its action as a potent agonist at the mu (µ)-opioid receptor.[1] In vivo studies in mice have demonstrated its antinociceptive properties, which can be assessed using various pain models.

Data Presentation: Antinociceptive Potency

The following table summarizes the comparative potency of this compound and related compounds in the mouse warm-water tail-flick assay.

| Compound | Administration Route | ED50 (nmol/mouse) | Reference |

| This compound | Intracerebroventricular (i.c.v.) | 2.0 | [1] |

| Morphine sulfate | Intracerebroventricular (i.c.v.) | 0.83 | [1] |

| Compound 1 (Metopon derivative) | Intracerebroventricular (i.c.v.) | 4.0 | [1] |

Experimental Protocol: Hot Plate Test for Thermal Pain

This protocol outlines the procedure for assessing the analgesic effect of this compound using the hot plate test, a common method for evaluating response to thermal stimuli.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Hot plate apparatus with adjustable temperature control

-

Plexiglas cylinder to confine the mouse on the hot plate

-

Male ICR mice (20-25 g)

-

Syringes and needles for administration

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Baseline Latency:

-

Set the hot plate temperature to 55 ± 0.5°C.

-

Place a mouse gently on the hot plate within the Plexiglas cylinder.

-

Start a timer and observe the mouse for signs of nociception, such as licking a hind paw or jumping.

-

Record the latency (in seconds) to the first sign of nociception.

-

To prevent tissue damage, a cut-off time of 30-60 seconds should be established. If the mouse does not respond by the cut-off time, remove it from the hot plate and assign it the maximum latency score.

-

-

Drug Administration:

-

Prepare a solution of this compound in sterile saline at the desired concentrations.

-

Administer the drug or vehicle (saline) to the mice via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular).

-

-

Post-Treatment Latency:

-

At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

-

-

Data Analysis:

-

Calculate the percentage of Maximum Possible Effect (%MPE) for each mouse at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Analyze the data using appropriate statistical methods to determine the dose-response relationship and the duration of action.

-

Experimental Protocol: Tail-Flick Test for Thermal Pain

The tail-flick test is another widely used method to assess the analgesic effects of compounds against thermal pain.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl)

-

Tail-flick apparatus with a radiant heat source

-

Mouse restrainer

-

Male ICR mice (20-25 g)

-

Syringes and needles for administration

Procedure:

-

Animal Acclimation: Allow mice to acclimate to the testing environment.

-

Baseline Latency:

-

Gently place the mouse in the restrainer.

-

Position the mouse's tail over the radiant heat source.

-

Activate the heat source and start a timer.

-

The timer automatically stops when the mouse flicks its tail away from the heat. Record this latency.

-

Set a cut-off time (typically 10-15 seconds) to prevent tissue damage.

-

-

Drug Administration: Administer this compound or vehicle as described in the hot plate test protocol.

-

Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

-

Data Analysis: Calculate the %MPE as described for the hot plate test.

Signaling Pathway

This compound acts as a mu-opioid receptor agonist. The binding of Metopon to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia.

Experimental Workflow: Efficacy Testing

The following diagram illustrates a typical workflow for assessing the efficacy of this compound.

II. Toxicology and Safety Pharmacology

Assessing the safety profile of this compound is crucial. This involves acute and sub-chronic toxicity studies to determine potential adverse effects.

Data Presentation: Toxicity Endpoints

| Study Type | Parameters to be Monitored |

| Acute Toxicity | Mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), body weight changes over a 14-day observation period. |

| Sub-chronic Toxicity | Mortality, clinical signs, body weight, food and water consumption, hematology, clinical chemistry, organ weights, and histopathology of major organs. |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a guideline for determining the acute oral toxicity of this compound. The specific starting dose should be chosen based on any existing data.

Materials:

-

This compound

-

Vehicle (e.g., water or 0.5% methylcellulose)

-

Female mice (nulliparous and non-pregnant, 8-12 weeks old)

-

Oral gavage needles

-

Cages with appropriate housing conditions

Procedure:

-

Dosing:

-

Fast the mice overnight before dosing.

-

Administer a single oral dose of this compound to one mouse at the starting dose level.

-

-

Observation:

-

Observe the animal closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.

-

Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

-

Dose Adjustment:

-

If the mouse survives, the next mouse receives a higher dose.

-

If the mouse dies, the next mouse receives a lower dose.

-

The dose progression or regression factor is typically 3.2.

-

-

Endpoint:

-

Continue the procedure until one of the stopping criteria is met (e.g., three consecutive animals survive at the highest dose, or a reversal of outcome occurs at a specific dose).

-

-

Data Analysis:

-

The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

-

All animals are subjected to a gross necropsy at the end of the study.

-

Experimental Protocol: Sub-chronic Oral Toxicity Study (28-Day)